3-Fluoro-5-(trifluoromethyl)benzamide
Overview
Description
The compound 3-Fluoro-5-(trifluoromethyl)benzamide is a fluorinated benzamide derivative, which is a class of compounds known for their diverse applications, including their use in the development of materials with specific properties and in pharmaceuticals for their antimicrobial activities . The presence of fluorine atoms in the molecular structure often imparts unique physical and chemical properties to these compounds, such as increased stability and altered biological activity.
Synthesis Analysis
The synthesis of fluorinated benzamides typically involves the condensation of an appropriate benzoyl chloride with an amine. For instance, the synthesis of N-(2,3-Difluorophenyl)-2-fluorobenzamide was achieved by reacting 2-fluorobenzoyl chloride with 2,3-difluoroaniline . Although the specific synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or the application of catalyst- and solvent-free conditions as seen in the microwave-assisted Fries rearrangement .
Molecular Structure Analysis
The molecular structure of fluorinated benzamides is characterized by the presence of one or more fluorine atoms, which can significantly influence the geometry and electronic distribution of the molecule. For example, the crystal structure of a related compound, 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, revealed two independent molecules with dihedral angles between the benzene rings of 43.94 and 55.66 degrees . This indicates that the introduction of fluorine atoms can affect the planarity and overall conformation of the benzamide molecules.
Chemical Reactions Analysis
Fluorinated benzamides can undergo various chemical reactions, including fluorination reactions, which can be used to introduce additional fluorine atoms into the molecule. The reaction of certain furanoses with DAST, for example, resulted in the formation of fluorinated products with retention or inversion of configuration . The Fries rearrangement, a reaction that rearranges aryl esters to aryl amides under acidic or high-temperature conditions, can also be adapted for fluorinated benzamides, as demonstrated by the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide .
Physical and Chemical Properties Analysis
Fluorinated benzamides exhibit a range of physical and chemical properties that are influenced by the presence of fluorine atoms. These properties include high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the soluble fluoro-polyimides derived from a fluorine-containing aromatic diamine . The crystal structure of N-(2,3-Difluorophenyl)-2-fluorobenzamide showed that the molecule is nearly co-planar, with significant hydrogen bonding and longer C-H⋯F/O interactions contributing to the stability of the crystal structure . The antimicrobial activity of fluorinated benzamides has also been noted, with several compounds exhibiting high activity against fungi and Gram-positive microorganisms .
Scientific Research Applications
Antimicrobial Activity
3-Fluoro-5-(trifluoromethyl)benzamide derivatives have demonstrated significant antimicrobial properties. In a study by Carmellino et al. (1994), fluorinated derivatives of benzamides exhibited strong antifungal and antibacterial activity against fungi and Gram-positive microorganisms, with some activity against Gram-negative strains (Carmellino et al., 1994).
Antitumor Applications
Synthetic benzamide derivatives have been explored for their potential in inhibiting histone deacetylase (HDA), which is crucial for antitumor activity. Saito et al. (1999) found that MS-27-275, a benzamide derivative, inhibited HDA and showed significant in vivo antitumor efficacy against various human tumor cell lines (Saito et al., 1999).
Crystal Structure Analysis
The crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and its variants have been reported, providing insights into their molecular conformations. Suchetan et al. (2016) studied the crystal structures of these compounds, revealing significant dihedral angles between benzene rings, which is crucial for understanding their chemical behavior (Suchetan et al., 2016).
Reactivity in Palladium-Catalysed Arylations
The reactivity of fluoro-benzamides in palladium-catalyzed direct arylations has been studied, indicating the influence of fluoro substituents on the regioselectivity of these reactions. Laidaoui et al. (2016) observed that fluoro substituents act as better directing groups than amides in these reactions, highlighting their potential in synthetic chemistry (Laidaoui et al., 2016).
Applications in Medicinal Chemistry and Synthesis
The compound has applications in medicinal chemistry, as demonstrated by Wang et al. (2009) in their study on Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of benzylamines, relevant for drug development (Wang et al., 2009).
Safety And Hazards
Future Directions
Fluorine-containing compounds, including 3-Fluoro-5-(trifluoromethyl)benzamide, have numerous pharmacological activities and are found in many FDA-approved drugs . Therefore, the future directions of this compound could involve further exploration of its potential uses in the pharmaceutical industry .
properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUBHNZCRQRAQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372128 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)benzamide | |
CAS RN |
207986-20-7 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 207986-20-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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